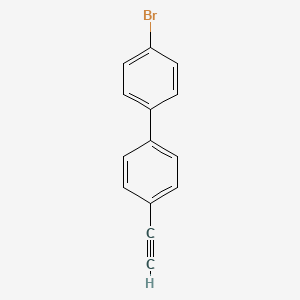

4-Bromo-4'-ethynylbiphenyl

Descripción general

Descripción

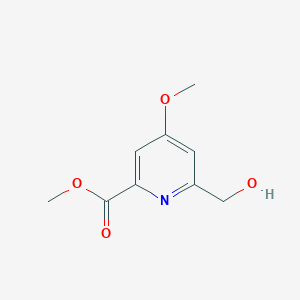

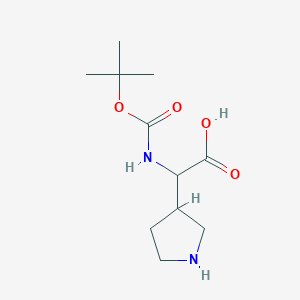

4-Bromo-4’-ethynylbiphenyl is a chemical compound with the molecular formula C14H9Br. It has a molecular weight of 257.13 . The compound is pale-yellow to yellow-brown in solid form .

Molecular Structure Analysis

The InChI code for 4-Bromo-4’-ethynylbiphenyl is 1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H . This indicates the presence of a bromine atom attached to one of the carbon atoms in the biphenyl structure.Physical And Chemical Properties Analysis

4-Bromo-4’-ethynylbiphenyl is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 257.13 .Aplicaciones Científicas De Investigación

Biotransformation Studies

Research by McMahon et al. (1981) revealed that 4-ethynylbiphenyls undergo biotransformation into 4-biphenylylacetic acids in rat hepatic microsomes. This process involves an isotope effect consistent with either direct hydroxylation of the ethynyl moiety or oxirene formation followed by a hydride shift (McMahon, R., Turner, J. C., Whitaker, G., & Sullivan, H., 1981).

Metabolism and Oxidation

Wade et al. (1979) found that 4-ethynylbiphenyl is extensively metabolized in rats and rabbits,involving aromatic hydroxylation and oxidation of the ethynyl group. The major metabolites identified were 4'-hydroxybiphenyl-4-ylacetic acid and biphenyl-4-ylacetic acid. This study provided insights into the metabolic pathways and tissue distribution of 4-ethynylbiphenyl (Wade, A., Symons, A., Martín, L., & Parke, D., 1979).

Polymerization Applications

Tak et al. (2017) researched the polymerization of 4-ethynylbiphenyl using various transition metal catalysts. They found that tungsten-based catalysts were more effective than molybdenum-based ones. The resulting polymers exhibited a conjugated polymer backbone system with biphenyl substituents and showed potential for use in organic electronics due to their photoluminescence and electrochemical properties (Tak, J., Jin, S.-H., & Gal, Y., 2017).

Crystallographic Studies

Mahapatra et al. (2010) explored the crystal structure of 4-ethynylcyanobenzene, which is closely related to 4-Bromo-4'-ethynylbiphenyl. Their study highlighted the role of CH⋯N hydrogen bonding in forming linear supramolecular arrangements, offering insights into the crystal packing of compounds with similar structures (Mahapatra, S., Azim, Y., & Desiraju, G., 2010).

Supramolecular Assemblies

Varughese & Pedireddi (2006) conducted a molecular recognition study using derivatives of 4-bromo-3,5-dihydroxybenzoic acid, including bromo derivatives similar to 4-Bromo-4'-ethynylbiphenyl. They found that the OH and COOH groups of these compounds interact with N-donor compounds, forming elegant and simple supramolecular architectures. This research provides insights into the potential of 4-Bromo-4'-ethynylbiphenyl in forming complex molecular structures (Varughese, S., & Pedireddi, V., 2006).

Propiedades

IUPAC Name |

1-bromo-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMFPKZRALWAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-ethynylbiphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B3184250.png)

![6-ethoxy-7-methoxy-2-[2-(methylsulfanyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3184271.png)

![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)

![6-Benzyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B3184306.png)